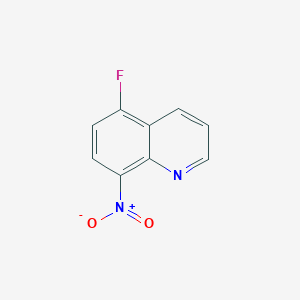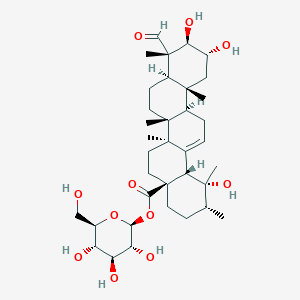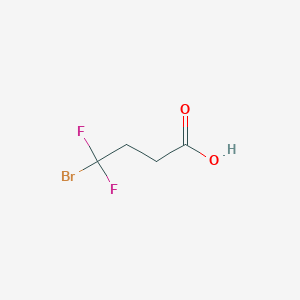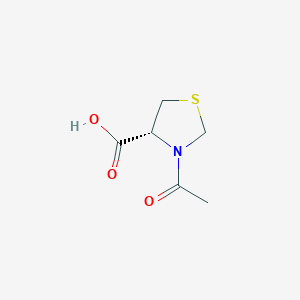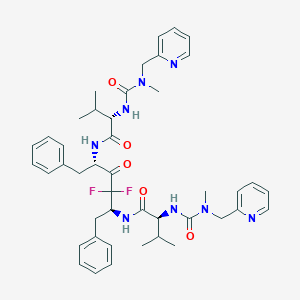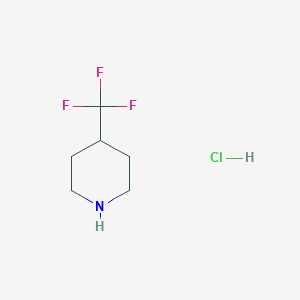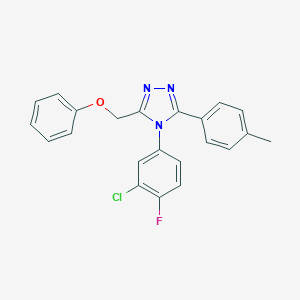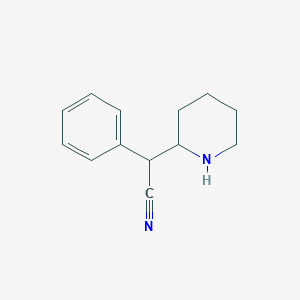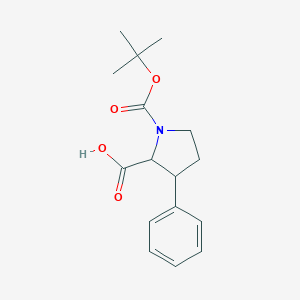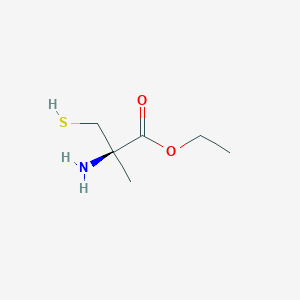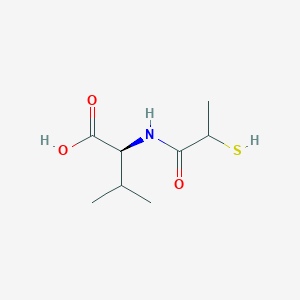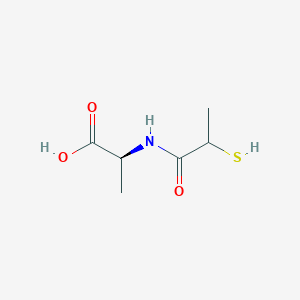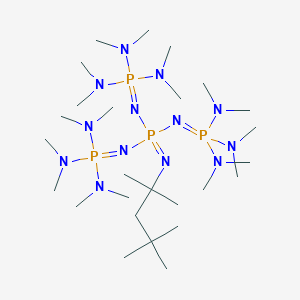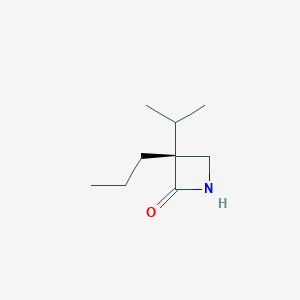
(3R)-3-propan-2-yl-3-propylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-propan-2-yl-3-propylazetidin-2-one, also known as AZD-5213, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of azetidine-2-one derivatives, which have been found to exhibit various pharmacological activities.
Mecanismo De Acción
The mechanism of action of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves its interaction with the nAChRs. It has been reported to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can have various biochemical and physiological effects. It has been found to enhance cognitive performance in animal models, including learning and memory. It has also been reported to have anxiolytic and antidepressant effects, which may be due to its modulation of the nAChRs. In addition, (3R)-3-propan-2-yl-3-propylazetidin-2-one has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3R)-3-propan-2-yl-3-propylazetidin-2-one in lab experiments is its selectivity for the α4β2 and α7 nAChRs. This allows for the investigation of the specific effects of modulating these receptors. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the investigation of (3R)-3-propan-2-yl-3-propylazetidin-2-one. One area of research could be its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction could be the investigation of its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the development of more potent and selective modulators of the nAChRs could be an area of future research.
Métodos De Síntesis
The synthesis of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves the reaction of 2-bromo-1-propanol with 1-phenyl-1H-pyrrole-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield the desired compound with good purity and yield.
Aplicaciones Científicas De Investigación
(3R)-3-propan-2-yl-3-propylazetidin-2-one has been investigated for its potential therapeutic applications in various fields. One of the major areas of research has been its use as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are known to play a crucial role in various physiological processes, including learning, memory, and cognition. Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can selectively modulate the α4β2 and α7 nAChRs, which are involved in these processes.
Propiedades
Número CAS |
154520-37-3 |
|---|---|
Nombre del producto |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-9(7(2)3)6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11)/t9-/m0/s1 |
Clave InChI |
ATQRQLIOPPUXMY-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@]1(CNC1=O)C(C)C |
SMILES |
CCCC1(CNC1=O)C(C)C |
SMILES canónico |
CCCC1(CNC1=O)C(C)C |
Sinónimos |
2-Azetidinone,3-(1-methylethyl)-3-propyl-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
